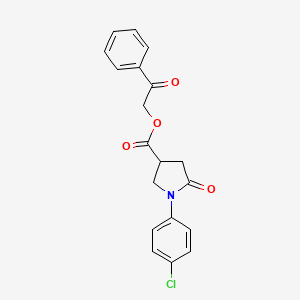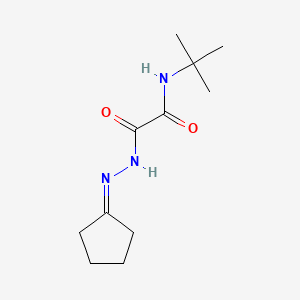acetic acid](/img/structure/B5101016.png)
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid, also known as Bz-OMe-DAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an ideal candidate for use in various biochemical and physiological experiments.
作用機序
The mechanism of action of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is based on its ability to inhibit VMAT2. This inhibition leads to a decrease in the uptake of neurotransmitters into synaptic vesicles, which in turn modulates their release into the synaptic cleft. This modulation can have various effects on neuronal signaling and can potentially provide insights into the underlying mechanisms of various neurological disorders.
Biochemical and Physiological Effects:
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been shown to have various biochemical and physiological effects. In addition to its ability to modulate neurotransmitter release, [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has also been shown to inhibit the uptake of other molecules such as histamine and adrenaline. This inhibition can potentially provide insights into the underlying mechanisms of various physiological processes.
実験室実験の利点と制限
One of the main advantages of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is its unique structure, which makes it an ideal candidate for use in various biochemical and physiological experiments. However, one of the limitations of this molecule is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid. One possible direction is the development of more efficient synthesis methods that can increase the yield of this molecule. Another direction is the investigation of the potential applications of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid in the treatment of various neurological and physiological disorders. Finally, the study of the structure-activity relationship of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid and its derivatives can potentially lead to the development of more potent and selective inhibitors of VMAT2.
合成法
The synthesis of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is a multistep process that involves several chemical reactions. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with nitroethane to form 2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2-amino-1-phenylethanol. The final step involves the reaction of 2-amino-1-phenylethanol with chloroacetic acid to form [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid. The overall yield of this synthesis is approximately 30%.
科学的研究の応用
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this molecule is in the field of neuroscience. [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid can modulate the release of these neurotransmitters and potentially provide insights into the underlying mechanisms of various neurological disorders.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(11(14)15)12-5-7-6-16-8-3-1-2-4-9(8)17-7/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCRKKKFFPSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5100935.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5100938.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5100940.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]serinate hydrochloride](/img/structure/B5100948.png)
![(2R*,6R*)-2-allyl-1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5100952.png)

![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![methyl 4-(aminocarbonyl)-5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5100995.png)
![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-3,1-propanediyl diacetate](/img/structure/B5101002.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)